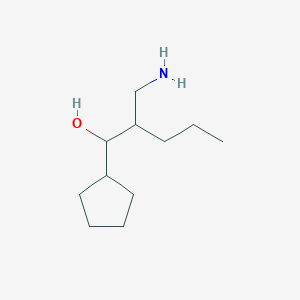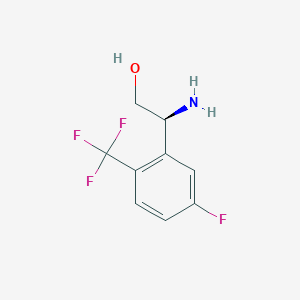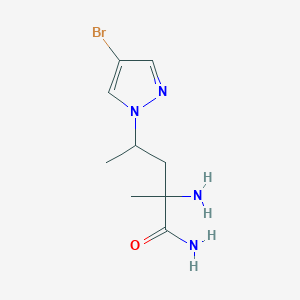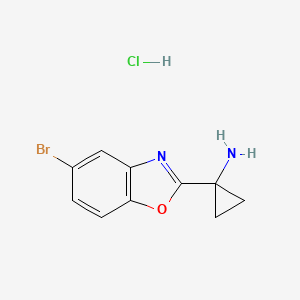
1-(5-Bromo-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride is an organic compound with the molecular formula C10H10BrClN2O. This compound is characterized by the presence of a brominated benzoxazole ring attached to a cyclopropane amine moiety. It is commonly used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring is synthesized by reacting 2-aminophenol with bromine in the presence of a suitable solvent like acetic acid. This reaction forms 5-bromo-2-aminophenol.
Cyclopropanation: The 5-bromo-2-aminophenol is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. This step forms the cyclopropane amine derivative.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzoxazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclopropane Ring Opening: The cyclopropane ring can be opened under acidic or basic conditions to form linear amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
1-(5-Bromo-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromo-1,3-benzoxazol-2-yl)cyclopropane-1-carboxylic acid
- 1-(5-Bromo-2-pyrimidinyl)cyclopropan-1-amine hydrochloride
Comparison
- Structural Differences : While similar in having a brominated aromatic ring and a cyclopropane moiety, the position and type of substituents differ.
- Unique Properties : 1-(5-Bromo-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride is unique due to its specific benzoxazole ring, which imparts distinct chemical reactivity and biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H10BrClN2O |
|---|---|
Molecular Weight |
289.55 g/mol |
IUPAC Name |
1-(5-bromo-1,3-benzoxazol-2-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H9BrN2O.ClH/c11-6-1-2-8-7(5-6)13-9(14-8)10(12)3-4-10;/h1-2,5H,3-4,12H2;1H |
InChI Key |
HNDCJAJZMGNGSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC3=C(O2)C=CC(=C3)Br)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanoate](/img/structure/B13544829.png)
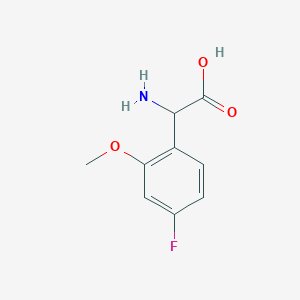
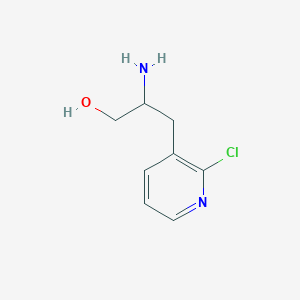
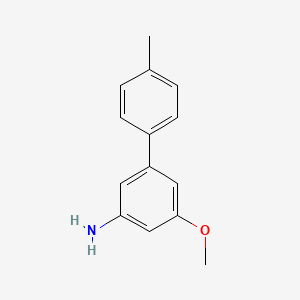
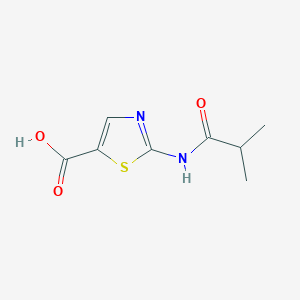
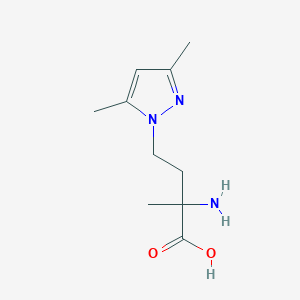
![8-Oxa-3-thia-11-azaspiro[5.6]dodecane hydrochloride](/img/structure/B13544879.png)
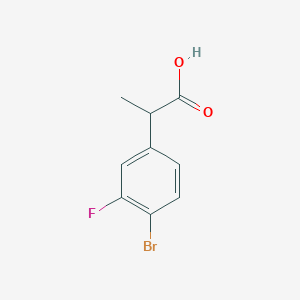
![1-Ethynylspiro[2.3]hexane](/img/structure/B13544889.png)
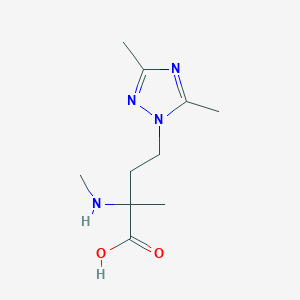
![tert-butyl N-[2-bromo-1-(3-chloro-4-fluorophenyl)ethyl]carbamate](/img/structure/B13544894.png)
